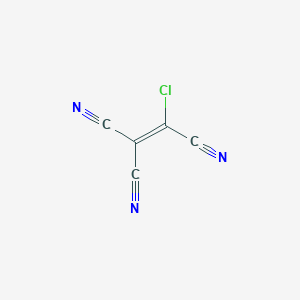
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-chlorophenyl)-3,6-dimethyluracil using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinedione derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrimido[4,5-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(4-chlorophenyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and material science .
Properties
CAS No. |
32000-80-9 |
|---|---|
Molecular Formula |
C12H10BrClN2O2 |
Molecular Weight |
329.57 g/mol |
IUPAC Name |
5-bromo-1-(4-chlorophenyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrClN2O2/c1-7-10(13)11(17)15(2)12(18)16(7)9-5-3-8(14)4-6-9/h3-6H,1-2H3 |
InChI Key |
AGQRXQWWIXPGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


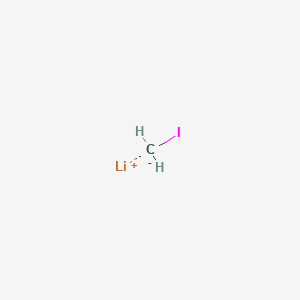
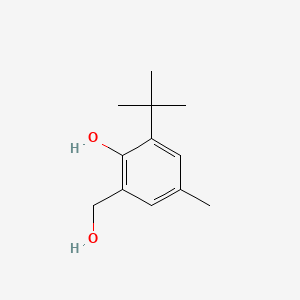
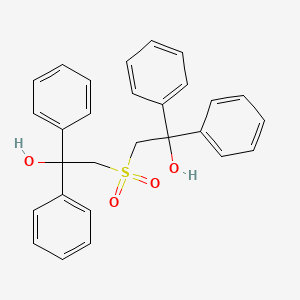
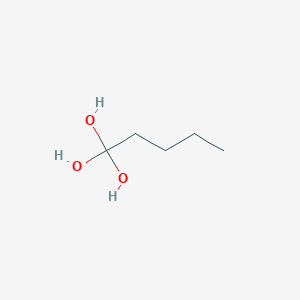
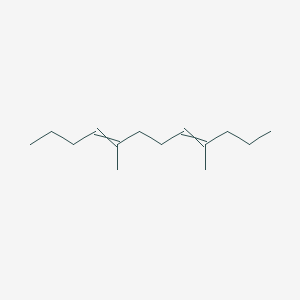
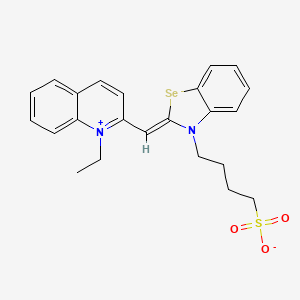
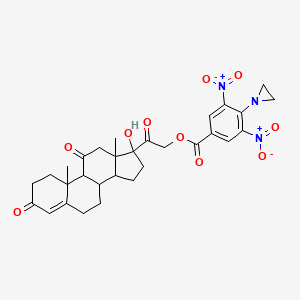
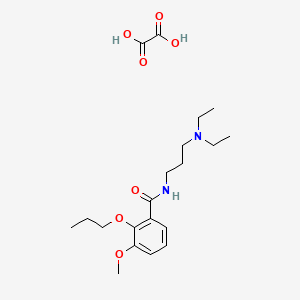
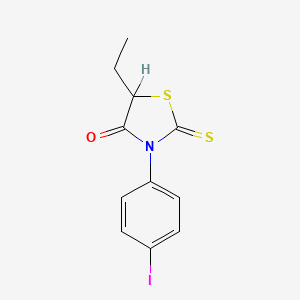
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
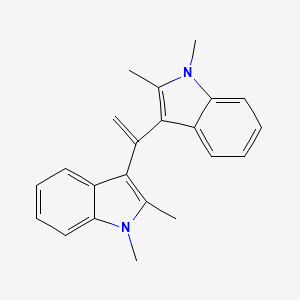
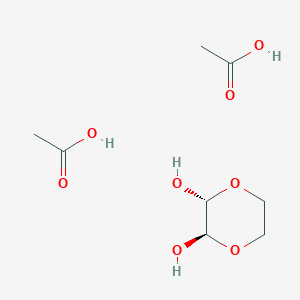
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
